Naringin chalcone
Description
Properties
CAS No. |
50376-43-7 |
|---|---|
Molecular Formula |
C27H32O14 |
Molecular Weight |
580.53 |
Origin of Product |
United States |
Advanced Methodologies for the Isolation, Purification, and Research Scale Preparation of Naringin Chalcone
Chromatographic Separation Techniques for Naringin (B1676962) Chalcone (B49325) Isolation from Natural Sources
The isolation and purification of naringin chalcone from natural sources rely on a variety of advanced chromatographic techniques. These methods are essential for separating the target compound from complex mixtures, such as plant extracts, with high purity and yield.
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. mdpi.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govpreprints.org
Researchers have developed specific HPLC methods to separate this compound from its isomeric flavanone (B1672756), naringenin (B18129), and other related flavonoids. nih.govptfarm.pl Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of these closely related compounds. nih.govjst.go.jp For instance, a gradient system with acetonitrile (B52724) and water, often with the addition of an acid like formic or phosphoric acid to improve peak shape, has been successfully used. nih.govpreprints.orgptfarm.pl Detection is typically carried out using a Diode Array Detector (DAD) or a UV detector, with monitoring at specific wavelengths where this compound exhibits strong absorbance. preprints.orguib.no
For quantitative analysis, HPLC methods are validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). ingentaconnect.com Calibration curves are constructed using pure standards to accurately determine the concentration of this compound in a sample. ingentaconnect.com The purity of isolated this compound is also routinely assessed by HPLC, with purities often exceeding 98%. medchemexpress.com
A study on the separation of flavonoids in willow bark utilized an HPLC method with gradient elution to separate flavanones and chalcones. nih.gov Another method developed for the determination of chalcones in Salix species also employed gradient elution with an acetonitrile/water/phosphoric acid mobile phase. ptfarm.pl
Table 1: Examples of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Synergi 4 µm Hydro, 250 mm × 2 mm, 80 Å | Agilent Eclipse XDB-C18 (5 μm, 4.6 × 150 mm) | Discovery C18 |
| Mobile Phase | A: 0.2% (v/v) formic acid in water; B: 100% acetonitrile | A: water + 0.1% trifluoroacetic acid (TFA); B: acetonitrile + 0.1% TFA | Acetonitrile and 0.1% H3PO4 |
| Gradient | 0–30 min: 95% A to 45% A; 30–38 min: 45% A to 95% A | Gradient from 2% to 37% ACN | Gradient from 20% to 50% ACN |
| Flow Rate | 0.6 mL/min | Not specified | Not specified |
| Detection | Not specified | Photodiode array detector | UV at 280 nm |
| Reference | nih.gov | nih.gov | ptfarm.pl |
Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) Applications
Countercurrent chromatography (CCC) and its high-speed version (HSCCC), along with centrifugal partition chromatography (CPC), are liquid-liquid partition chromatography techniques that offer significant advantages for the preparative separation of natural products like this compound. mdpi.comresearchgate.net These methods avoid the use of solid stationary phases, which can lead to irreversible adsorption and degradation of the sample. researchgate.net
CCC operates by partitioning solutes between two immiscible liquid phases, a stationary phase and a mobile phase. even3.com.br The choice of the two-phase solvent system is critical for successful separation and is typically selected based on the partition coefficient (K) of the target compound. even3.com.br These techniques are particularly well-suited for fractionating crude extracts and can handle large sample loads, making them ideal for preparative-scale isolation. researchgate.netacs.org
While specific applications detailing the isolation of this compound using CCC or CPC are emerging, the techniques have been widely used for the separation of other flavonoids and chalcones. researchgate.neteven3.com.br For example, HSCCC has been used to isolate saponins (B1172615) and other natural products. even3.com.br The versatility and scalability of CCC and CPC make them promising methodologies for the efficient, large-scale purification of this compound from natural sources. researchgate.netacs.org
Advanced Solid-Phase Extraction (SPE) Protocols for Enrichment
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the enrichment and purification of analytes from complex matrices before chromatographic analysis. uoa.gr For this compound, SPE protocols often utilize reversed-phase cartridges, such as C18, to selectively retain the compound while allowing more polar impurities to pass through. acs.orgnajah.edu
The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. uoa.gr The choice of solvents for each step is crucial for effective separation. For instance, a C18 cartridge might be conditioned with methanol (B129727) and then water. The sample, dissolved in an appropriate solvent, is then loaded. A washing step with a weak solvent removes interfering compounds, and finally, a stronger organic solvent, like methanol or acetonitrile, is used to elute the retained this compound. preprints.org
SPE has been successfully applied to extract this compound from various sources, including tomato skins. acs.orgresearchgate.net The development of advanced sorbent materials continues to improve the selectivity and efficiency of SPE for the isolation of specific flavonoids. uoa.gr
Spectroscopic and Spectrometric Approaches for this compound Purity and Structural Elucidation
Once isolated, the purity and chemical structure of this compound are unequivocally confirmed using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. nih.govoup.com Both one-dimensional (¹H NMR) and two-dimensional (2D-NMR) experiments are employed to determine the precise arrangement of atoms within the molecule.
The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. jst.go.jp The chemical shifts and coupling constants of the protons in the A and B rings, as well as the α,β-unsaturated ketone system, are characteristic of the chalcone structure. jst.go.jpresearchgate.net
Mass Spectrometry (MS) Techniques for this compound Characterization (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS))
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. acs.orgnih.gov
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of flavonoids. acs.orgnih.govresearchgate.net It allows for the gentle ionization of the molecule, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. acs.orgresearchgate.net The accurate mass of this molecular ion can be determined using a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) instrument. researchgate.netoup.com This provides the elemental formula of the compound. acs.org
Tandem mass spectrometry (MS/MS or CID) experiments involve the fragmentation of the isolated molecular ion. acs.orgnih.gov The resulting fragmentation pattern is a fingerprint of the molecule and provides valuable structural information. While it can be challenging to distinguish between this compound and its isomer naringenin based solely on their CID spectra, specific fragment ions are characteristic of the chalcone structure. acs.orgnih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful approach, allowing for the separation of isomers prior to their detection and characterization by the mass spectrometer. oup.com
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| LC-ESI-QTOF-MS | Positive | 273.07647 [M+H]⁺ | 153, 147 | acs.org |
| UPLC-ESI-Q-TOF-MS/MS | Negative | 271.0614 [M-H]⁻ | Not specified | researchgate.net |
| UPLC-Q-IMS-TOFMS | Negative | 579.1907 [M-H]⁻ (for glycoside) | Not specified | researchgate.net |
Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy for Isomeric Discrimination
Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy has emerged as a powerful mass spectrometry-based technique for the structural characterization and isomeric discrimination of flavonoids, including this compound. uniroma1.itresearcher.lifenih.gov This method is particularly valuable because conventional techniques like collision-induced dissociation (CID) and ion mobility-mass spectrometry (IMS) often struggle to differentiate between structural isomers like this compound and its corresponding flavanone, naringenin. uniroma1.itresearcher.lifenih.gov
The process involves generating protonated molecules of the isomers via electrospray ionization (ESI), isolating the ions of a specific mass-to-charge ratio (m/z 273 for protonated this compound and naringenin) in a mass spectrometer, and then irradiating them with a tunable infrared laser. nih.govacs.org The ions absorb multiple photons when the laser frequency is resonant with a vibrational mode, leading to dissociation. The resulting fragmentation pattern is recorded as a function of the laser wavelength, generating a unique IRMPD spectrum that serves as a vibrational fingerprint for the molecule. researchgate.net
Research has shown that the IRMPD spectra of protonated this compound ([ChNar + H]⁺) and protonated naringenin ([Nar + H]⁺) exhibit significant differences, particularly in the spectral range of 1400 to 1700 cm⁻¹. uniroma1.itresearcher.lifeacs.org This region provides distinct vibrational signatures that allow for their unambiguous discrimination. researcher.lifenih.gov
A comparative study highlighted these differences:
Protonated this compound ([ChNar + H]⁺): Displays a single strong absorption band at approximately 1550 cm⁻¹. acs.org
Protonated Naringenin ([Nar + H]⁺): Shows four major bands at 1460, 1513, 1550, and 1623 cm⁻¹. acs.org
The band at 1623 cm⁻¹, which is predominant in the naringenin spectrum, along with the band at 1460 cm⁻¹, can be used as definitive markers to distinguish it from this compound. acs.org This level of specificity has been successfully applied to identify the presence of naringenin and this compound in methanolic extracts of grapefruits and tomatoes, respectively. uniroma1.itresearcher.lifeacs.org
By comparing the experimental IRMPD spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), researchers can gain further insights into the conformational geometries of the protonated isomers. researcher.lifenih.govacs.org
Table 1: Key IRMPD Vibrational Bands for Isomeric Discrimination
| Compound | Key Vibrational Bands (cm⁻¹) |
| Protonated this compound | 1550 |
| Protonated Naringenin | 1460, 1513, 1550, 1623 |
Novel Extraction Strategies for this compound from Biological Matrices
The efficient extraction of this compound and its precursor, naringin, from plant sources is crucial for research and potential commercial applications. acs.org Tomatoes, particularly the peel, are a notable source of this compound. acs.orgrsc.org Novel extraction techniques like Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages over conventional methods. rsc.orgnih.gov
Supercritical Fluid Extraction (SFE)
SFE is considered a "green" technology because it often utilizes supercritical carbon dioxide (SC-CO₂), a non-toxic and environmentally benign solvent. nih.govresearchgate.net This method allows for extraction at low temperatures, which is beneficial for heat-sensitive compounds. nih.govresearchgate.net The efficiency of SFE can be enhanced by using co-solvents. For instance, the extraction of naringin, the glycoside precursor to this compound, from grapefruit peel was significantly improved by using SC-CO₂ modified with ethanol (B145695). nih.govresearchgate.net
A study on the SFE of naringin from fresh grapefruit peel demonstrated the following optimal conditions:
Supercritical Fluid: Carbon dioxide modified with 15% ethanol nih.govresearchgate.net
Pressure: 95 bar nih.govresearchgate.net
Temperature: 58.6 °C nih.govresearchgate.net
Under these conditions, a high yield of 14.4 g of naringin per kg of fresh peel was achieved. nih.govresearchgate.net This yield was comparable to or higher than those obtained with traditional methods like reflux and Soxhlet extraction, but with the added benefits of reduced solvent consumption and shorter extraction times. nih.govresearchgate.net
Ultrasound-Assisted Extraction (UAE)
UAE is another advanced method that enhances extraction efficiency through the use of ultrasonic waves. rsc.org The cavitation bubbles produced by sonication disrupt plant cell walls, facilitating the release of target compounds into the solvent. researchgate.net This technique is known for its reduced extraction time and lower energy consumption. rsc.org
The effectiveness of UAE is influenced by several factors, including the frequency of the ultrasound, temperature, solvent composition, and the duration of sonication. rsc.org For the extraction of flavonoids from citrus peels, UAE has been shown to be more efficient than conventional methods. nih.gov
A study optimizing the UAE of flavanones from orange peel identified the following conditions:
Solvent: 4:1 (v/v) ethanol:water researchgate.net
Temperature: 40 °C researchgate.net
Sonication Power: 150 W researchgate.net
Another study focusing on naringin and naringenin from grapefruit parts found that using an ultrasonic homogenizer for just 3 minutes significantly increased the yield of naringenin. nih.gov The use of 70% ethanol as a solvent at temperatures between 33.2 to 40 °C was effective. nih.gov
Table 2: Comparison of Novel Extraction Methodologies
| Methodology | Principle | Advantages | Key Parameters |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as the solvent. | Environmentally friendly, low operating temperatures, reduced solvent use, shorter extraction times. | Pressure, Temperature, Co-solvent |
| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to disrupt cell walls and enhance mass transfer. | Increased efficiency, reduced time and energy consumption, can be used at lower temperatures. | Frequency, Power, Temperature, Solvent, Time |
Chemical Synthesis, Derivatization Strategies, and Structure Activity Relationship Sar Investigations of Naringin Chalcone
Total Synthesis Approaches for Naringin (B1676962) Chalcone (B49325) and its Analogues
The synthesis of naringin chalcone and its derivatives can be achieved through classical chemical reactions, as well as more modern chemoenzymatic and biotransformation methods.
The most prevalent and traditional method for synthesizing chalcones is the Claisen-Schmidt condensation. jchemrev.comjchemrev.com This reaction involves the base- or acid-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. juniperpublishers.com For the synthesis of this compound, this typically involves the reaction of 2,4,6-trihydroxyacetophenone (phloroacetophenone) with 4-hydroxybenzaldehyde.
The reaction is commonly carried out in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent. jchemrev.commdpi.com For instance, this compound can be synthesized from its cyclic isomer, naringenin (B18129), by heating it with potassium hydroxide in an aqueous solution. jst.go.jp The base facilitates the opening of the C-ring of the flavanone (B1672756) to yield the chalcone. acs.org
Modern advancements have introduced more efficient and environmentally benign catalytic methods. These include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, while improving yields. jchemrev.com
Heterogeneous Catalysts: The use of solid catalysts, such as zeolites or hydrotalcites, simplifies product purification and allows for catalyst recycling. juniperpublishers.com
Ultrasonication: Applying ultrasound energy can also accelerate the condensation reaction. ljmu.ac.uk
The yields for Claisen-Schmidt condensations can vary widely depending on the specific substrates and reaction conditions, with reported yields for various chalcones ranging from good to excellent (often 80-98%). jchemrev.com
Table 1: Common Catalysts in Claisen-Schmidt Condensation for Chalcone Synthesis
| Catalyst Type | Examples | Typical Conditions | Reference |
|---|---|---|---|
| Base Catalysts | NaOH, KOH, Ba(OH)₂ | Aqueous alcohol, room temp. or ~50°C | jchemrev.com |
| Acid Catalysts | HCl, H₂SO₄, BF₃·Et₂O | Anhydrous solvent | jchemrev.com |
| Modern Methods | Microwave Irradiation, Ultrasonication | Solvent-free or with minimal solvent | jchemrev.comljmu.ac.uk |
Biosynthetic pathways offer enzymatic and whole-cell methods for producing this compound. In nature, the enzyme chalcone synthase (CHS) is pivotal, catalyzing the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form this compound. wikipedia.orgmdpi.comnih.gov This enzymatic reaction is the committed step in the biosynthesis of most flavonoids. jst.go.jp The CHS enzyme contains a conserved catalytic triad (B1167595) (Cys-His-Asn) that facilitates the sequential condensation and subsequent cyclization to form the chalcone scaffold. nih.gov
This natural pathway has been harnessed for biotechnological production:
Heterologous Expression: The gene for CHS from various plant sources, such as Rhododendron delavayi, or even bacteria like Streptomyces clavuligerus, can be expressed in microbial hosts like E. coli or yeast. mdpi.comnih.gov These recombinant systems can then produce this compound from supplemented precursors.
Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps. For example, a key chalcone intermediate, 6′-acetoxy-2′,4′-dihydroxy-4′-methoxychalcone, was synthesized via a key step involving lipase-catalyzed sequential deacetylation. nih.govoup.com This demonstrates the use of enzymes for regioselective modifications that can be difficult to achieve through purely chemical means.
Biotransformation: Whole-cell systems can be used to modify naringin or naringenin, which exist in equilibrium with this compound, into various derivatives. For instance, cultured cells of Eucalyptus perriniana have been used to biotransform naringenin into glycosylated products. mdpi.com
Classical Claisen-Schmidt Condensation and Modern Catalytic Methods
Regioselective and Stereoselective Derivatization of the this compound Scaffold
The polyhydroxylated structure of this compound provides multiple sites for chemical modification, allowing for the synthesis of diverse analogues for pharmacological testing.
Glycosylation and acylation are common derivatization strategies that can significantly alter the solubility and bioavailability of flavonoids.
Glycosylation: While direct chemical glycosylation of polyphenols can be challenging due to the need for protecting groups, biotransformation offers an efficient alternative. Recombinant yeast strains and various microbial cultures, such as Rhodotorula species, have been engineered to glycosylate the naringenin scaffold, producing novel glycosides. mdpi.com For example, Streptomyces clavuligerus is known to produce monoglucosylnaringin. mdpi.com
Acylation and Alkylation: Ether and ester derivatives can be synthesized through more traditional chemical methods. O-alkylamine derivatives of naringenin have been synthesized using the Williamson ether synthesis by reacting naringenin with various alkylamine halides. tandfonline.com In another study, chalcone prenyl ether derivatives were synthesized from naringin via hydrolysis followed by O-prenylation. sioc-journal.cn A chemoenzymatic approach has also been used, where lipase-catalyzed deacetylation of a peracetylated chalcone precursor allows for regioselective synthesis. nih.govoup.com
Introducing new functional groups onto the this compound scaffold can modulate its electronic properties, steric profile, and ability to interact with biological targets.
Aminomethylation (Mannich Reaction): The reactive C-3′ position on the A-ring of this compound is susceptible to aminomethylation. New chalcone Mannich base derivatives have been synthesized by reacting chalcone precursors with formaldehyde (B43269) and various secondary amines, leading to compounds with potential acetylcholinesterase inhibitory activity. sioc-journal.cn
Alkylamine Chains: To develop multifunctional agents for Alzheimer's disease, long alkylamine fragments have been introduced to the naringenin skeleton (which is in equilibrium with the chalcone). tandfonline.com These modifications are intended to improve interaction with enzymes like acetylcholinesterase.
Halogenation: Fluorinated chalcones have been synthesized, typically via the Claisen-Schmidt condensation using fluorinated precursors. sci-hub.se The introduction of fluorine can alter metabolic stability and binding affinity.
Synthesis of Glycosylated and Acylated Derivatives
Structure-Activity Relationship (SAR) Studies on this compound and its Synthesized Analogues
SAR studies investigate how the chemical structure of this compound and its analogues correlates with their biological activity, providing insights for the design of more potent and selective compounds.
The key structural features of this compound influencing its bioactivity include the hydroxyl groups on both aromatic rings (A and B) and the α,β-unsaturated carbonyl system. nih.govresearchgate.net
Antioxidant Activity: The antioxidant capacity of chalcones is strongly linked to the presence and position of hydroxyl groups.
Studies have shown that the 2′,4′,6′-trihydroxy substitution pattern on the A-ring and the 4-hydroxy group on the B-ring of this compound are crucial for its radical scavenging ability. nih.gov
The open-chain chalcone structure itself demonstrates higher antioxidant potential compared to its cyclized flavanone form, naringenin. This is partly because cyclization eliminates a phenolic hydroxyl group at the 2' position and saturates the α,β-double bond. researchgate.net
Derivatization significantly impacts activity. Glycosylation of hydroxyl groups generally reduces antioxidant potential, whereas methoxylation of a hydroxyl group can enhance it, possibly through electron-donating effects. mdpi.comnih.gov
Anti-inflammatory Activity: this compound has shown potent anti-inflammatory effects by inhibiting the release of mediators like TNF-α and nitric oxide (NO). nih.govmdpi.com
The α,β-unsaturated carbonyl moiety is considered essential for the anti-inflammatory activity of many chalcones, as it can act as a Michael acceptor, enabling covalent interactions with biological targets like NF-κB. researchgate.net
SAR studies on a series of chalcone analogues revealed that for inhibiting IL-6 expression, electron-donating groups on the A-ring and electron-withdrawing groups on the B-ring were favorable. acs.org
Enzyme Inhibition: Derivatives of this compound have been explored as inhibitors of various enzymes.
For acetylcholinesterase (AChE) inhibition, a target for Alzheimer's disease, modifying the chalcone or flavanone scaffold with alkylamine side chains has proven effective. tandfonline.com Molecular docking studies suggest these chains enhance interaction with amino acid residues in the enzyme's active site.
Chalcone derivatives are also known to inhibit other enzymes, including cyclooxygenase (COX), lipoxygenase, and various kinases, with the specific substitution pattern on the aromatic rings determining the potency and selectivity. sci-hub.senih.gov
Table 2: Structure-Activity Relationship Summary for this compound and Analogues
| Biological Activity | Favorable Structural Features / Modifications | Unfavorable Structural Features / Modifications | Reference(s) |
|---|---|---|---|
| Antioxidant | 2′,4′,6′-trihydroxy A-ring; 4-hydroxy B-ring; α,β-unsaturated bond; Methoxy (B1213986) groups | Glycosylation of hydroxyl groups; C-ring cyclization (to flavanone) | nih.govresearchgate.netmdpi.comnih.gov |
| Anti-inflammatory | α,β-unsaturated carbonyl system; Electron-donating groups on A-ring; Electron-withdrawing groups on B-ring | Saturation of the α,β-double bond | researchgate.netnih.govacs.org |
| AChE Inhibition | Addition of alkylamine chains | Unsubstituted scaffold (lower potency) | tandfonline.com |
Design Principles for this compound Analogues as Mechanistic Probes
The fundamental structure of chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, offers a versatile scaffold for chemical modification. This structural simplicity and the ease of synthesis make this compound and its derivatives attractive candidates for designing mechanistic probes to investigate a wide array of biological processes. The design of such probes is guided by several key principles aimed at elucidating mechanisms of action, identifying molecular targets, and understanding pharmacokinetic properties.
A primary strategy in designing this compound analogues is the introduction of specific functional groups to modulate their electronic and steric properties. These modifications can enhance or attenuate a particular biological activity, thereby helping to pinpoint the structural requirements for that effect. For instance, the incorporation of electron-donating or electron-withdrawing groups on the aromatic rings can alter the reactivity of the α,β-unsaturated carbonyl moiety, which is often crucial for interactions with biological nucleophiles.
Another important design principle involves the creation of fluorescent probes. By attaching a fluorophore to the chalcone structure, researchers can visualize the localization of the compound within cells and tissues. This approach is invaluable for tracking the distribution of the chalcone analogue and identifying its potential sites of action. The dimethylamino group is a commonly used substituent for creating fluorescent chalcone probes.
Furthermore, analogues are designed to serve as activity-based probes (ABPs) for target identification. These probes typically contain a reactive group that can form a covalent bond with the target protein, and a reporter tag (like biotin (B1667282) or a fluorophore) for subsequent detection and identification of the protein-ligand complex. The α,β-unsaturated ketone system inherent in chalcones makes them potential Michael acceptors, capable of reacting with nucleophilic residues on proteins, which is a key feature exploited in ABP design.
The synthesis of hybrid molecules, where this compound is combined with another pharmacologically active scaffold, is another design strategy. This can lead to compounds with dual modes of action or improved properties such as enhanced potency or better selectivity. For example, hybrid molecules combining a chalcone with a known drug like chloroquine (B1663885) have been synthesized to create agents with enhanced antimalarial activity.
Finally, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies play a crucial role in the rational design of this compound analogues. These in silico techniques allow for the prediction of binding modes and affinities to specific protein targets before synthesis, saving time and resources. By understanding the structural basis for activity, more effective and specific mechanistic probes can be designed.
Elucidation of Structural Determinants for Specific Biological Interactions and Target Binding
The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that govern their interactions with specific biological targets.
The α,β-unsaturated carbonyl system is a critical determinant for the biological activity of many chalcones. This electrophilic moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic residues such as cysteine in proteins. This reactivity is believed to be a major contributor to the broad spectrum of pharmacological effects observed for chalcones.
The substitution pattern on the two aromatic rings (A and B) also plays a pivotal role in modulating biological activity and target specificity. The presence, position, and nature of substituents like hydroxyl (-OH), methoxy (-OCH3), and halogen groups can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins.
For example, in the context of antioxidant activity, SAR studies have revealed that the presence of hydroxyl and methoxy groups on both aromatic rings is crucial. Specifically, compounds with a methoxy group in the para position of the A-ring and a hydroxyl group on the B-ring have shown enhanced antioxidant properties.
In the realm of anticancer activity, the substitution pattern is also a key determinant. For instance, certain chalcone analogues with electron-donating groups have shown significant antitumor activity. Molecular docking studies have helped to identify that some chalcone derivatives can bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization and arresting the cell cycle. The introduction of an α-methyl group on the enone linker can induce a conformational change that favors tubulin binding, leading to higher potency.
The table below summarizes key SAR findings for this compound analogues, linking structural modifications to their effects on specific biological activities.
| Structural Modification | Ring | Effect on Biological Activity | Target/Mechanism | Reference(s) |
| Hydroxyl (-OH) and Methoxy (-OCH3) groups | A and B | Increased antioxidant activity | Free radical scavenging | |
| Methoxy (-OCH3) at para-position | A | Enhanced antioxidant activity | Not specified | |
| Hydroxyl (-OH) group | B | Enhanced antioxidant activity | Not specified | |
| Electron-withdrawing groups (e.g., halogens) | Not specified | Favorable for antimycobacterial activity | Enoyl-acyl carrier protein reductase | |
| α-methyl group on enone linker | - | Enhanced anti-microtubule activity | Tubulin polymerization | |
| Naphthyl group instead of phenyl | Not specified | Non-selective COX inhibition | Cyclooxygenases (COX-1, COX-2) | |
| Replacement of B-phenyl ring with furan-2-yl | B | Strong anti-invasive properties | Not specified | |
| 4-hydroxy substitution | B | Aromatase inhibition | Aromatase |
These SAR studies, often complemented by computational modeling, are essential for the rational design of more potent and selective this compound derivatives for therapeutic applications. By understanding the structural requirements for binding to specific targets like enzymes (e.g., cyclooxygenases, aromatase) and other proteins (e.g., tubulin), medicinal chemists can fine-tune the chalcone scaffold to develop novel drug candidates.
Mechanistic Dissection of Naringin Chalcone S Biological Activities at the Molecular and Cellular Levels
Modulation of Intracellular Signaling Pathways by Naringin (B1676962) Chalcone (B49325)
Naringin chalcone's bioactivity is largely attributed to its capacity to modulate a complex web of intracellular signaling pathways that govern cellular responses to both internal and external stimuli. These pathways are critical in processes such as inflammation, cell proliferation, apoptosis, and metabolic regulation.
Kinase and phosphatase enzymes are pivotal regulators of cell signaling, controlling the phosphorylation state of countless proteins. Evidence suggests that chalcones, including this compound and its derivatives, can influence these cascades.
Mitogen-activated protein kinases (MAPKs) are key regulatory factors for cellular proliferation. The related compound naringenin (B18129) has been shown to prevent the phosphorylation of extracellular signal–regulated kinase (ERK)/MAPK and Akt, while not affecting p38 MAPK and c-Jun N-terminal kinases (JNKs). In other contexts, naringenin has been found to reduce neuroinflammation by decreasing the phosphorylation of JNK, ERK1/2, and p38 MAPK. One synthetic chalcone derivative demonstrated significant suppression of JNK and ERK phosphorylation, but not p38 MAPK.
Furthermore, naringenin administration has been linked to the increased phosphorylation of AMP-activated protein kinase α (AMPKα) and protein kinase C δ (PKCδ). Increased glucose uptake in skeletal muscle cells is mediated via the upregulation of AMPK. The phosphatase and tensin homolog (PTEN), a negative modulator of the PI3K/Akt signaling pathway, has been shown to be significantly downregulated by naringenin in a dose-dependent manner.
The NF-κB and MAPK signaling pathways are central to the inflammatory response, cell survival, and proliferation. this compound and related flavonoids are known to interfere with these pathways.
The NF-κB pathway is a primary regulator of inflammation. Flavonoids can modulate this pathway by inhibiting the phosphorylation and degradation of IκB, which is an inhibitor of NF-κB. The related compound naringenin has been observed to decrease the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, confirming its anti-neuroinflammatory potential. However, one study on a synthetic chalcone derivative found that while it inhibited cytokine secretion via the ERK and JNK MAPK pathways, it did not reverse the degradation of IκBα or inhibit NF-κB phosphorylation.
Chalcones also modulate the three major MAPK cascades: ERK, JNK, and p38. Naringenin has been shown to inhibit TNF-α–induced vascular smooth muscle cell proliferation by preventing ERK/MAPK and Akt phosphorylation. In other models, chalcones have been shown to suppress the phosphorylation of p38, ERK, and JNK MAPKs induced by lipopolysaccharides (LPS). This modulation of MAPK and NF-κB pathways allows this compound to control the expression of various pro-inflammatory genes and cytokines.
| Pathway | Key Proteins Modulated | Observed Effect of this compound/Related Flavonoids | References |
| NF-κB | IκBα, p65 | Inhibition of IκBα degradation; Decreased phosphorylation of p65 | |
| MAPK | ERK, JNK, p38 | Inhibition of phosphorylation |
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating gene expression in metabolism (carbohydrate, lipid, and protein), cellular differentiation, and inflammation. this compound has been identified as a modulator of PPAR activity.
Specifically, naringenin chalcone has been shown to enhance the activity of PPAR-gamma (PPARγ). This activation leads to downstream effects such as the promotion of adiponectin gene expression and protein secretion in adipocytes. Adiponectin is an important hormone with insulin-sensitizing effects. The related flavonoid naringenin has been demonstrated to activate the ligand-binding domain of both PPARα and PPARγ. This activation of PPARs translates into the induction of genes regulated by these receptors, such as those involved in fatty acid oxidation. The anti-inflammatory properties of naringin have also been linked to the activation of PPARs, which can reduce the production of inflammatory cytokines like TNF-α and IL-6.
| Receptor | Effect | Downstream Consequence | References |
| PPARγ | Activation | Enhanced adiponectin expression and secretion | |
| PPARα | Activation | Induction of fatty acid oxidation genes |
The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response, crucial for maintaining redox homeostasis. Chalcones are recognized for their ability to activate this protective system. The characteristic α,β-unsaturated structural element of chalcones is thought to be key to this activity, likely through a Michael-type reaction with biologically relevant thiol groups, such as those in the Keap1 protein.
Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, promoting its degradation. Oxidative stress or interaction with electrophilic compounds like chalcones can cause a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. This prevents Nrf2 degradation, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, activating the transcription of a suite of antioxidant and detoxification enzymes, thereby protecting the cell from oxidative damage.
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, growth, and metabolism. The interaction of this compound with this pathway appears to be context-dependent, with studies reporting both activation and inhibition.
In some cancer models, flavonoids like naringin have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which contributes to their anti-proliferative and pro-apoptotic effects. Conversely, in other contexts, this compound has been found to activate the PI3K/Akt pathway. For instance, its anti-cancer effect in U87MG human glioblastoma cells was reported to be mediated through the induction of autophagy and apoptosis via the activation of the PI3K/Akt signaling pathway, which was evidenced by the upregulation of PI3K-related proteins. Similarly, the neuroprotective effects of the related compound naringenin have been linked to the activation of the PI3K/AKT pathway and the downregulation of its negative modulator, PTEN. This suggests that this compound's effect on the PI3K/AKT/mTOR pathway is highly dependent on the cellular type and physiological or pathological state.
Influence on Nrf2-Keap-1 System and Redox Homeostasis
Interactions of this compound with Specific Protein Targets
The modulation of the signaling pathways described above is a direct result of this compound's interaction with specific protein targets. Its chemical structure allows it to bind to and alter the function of various enzymes, receptors, and transcription factors.
Research has identified several direct and indirect protein targets:
Chalcone Isomerase (CHI) and CHIL Proteins : this compound is the natural substrate for CHI, which cyclizes it to form naringenin. It also binds to non-catalytic Chalcone Isomerase-like (CHIL) proteins. This binding to CHIL increases the protein's thermostability and enhances the formation of CHIL-Chalcone Synthase (CHS) protein complexes, which favors the production of this compound.
Keap1 : As part of the Nrf2-Keap1 system, the thiol groups of Keap1 are a putative target for the α,β-unsaturated carbonyl system of this compound, leading to the activation of the Nrf2 antioxidant response.
Peroxisome Proliferator-Activated Receptors (PPARs) : Naringenin chalcone and its related flavanone (B1672756) naringenin act as agonists for PPARγ and PPARα, directly binding to and activating these nuclear receptors to regulate gene transcription.
Kinases : The compound influences the activity of multiple kinases, including MAPKs (ERK, JNK, p38) and components of the PI3K/Akt pathway, though many of these effects may be indirect consequences of upstream signaling events rather than direct binding.
Aromatase (CYP19A1) : this compound has been shown to be an effective inhibitor of human placental aromatase activity.
| Target Protein | Type | Role of Interaction | References |
| Chalcone Isomerase (CHI) | Enzyme | Substrate for cyclization into naringenin | |
| CHIL Protein | Binding Protein | Binds to enhance CHS efficiency | |
| Keap1 | Repressor Protein | Putative target for activating the Nrf2 pathway | |
| PPARα / PPARγ | Nuclear Receptor | Agonist, leading to receptor activation | |
| Aromatase (CYP19A1) | Enzyme | Inhibition of enzyme activity | |
| PI3K, Akt, MAPKs | Kinases | Modulation of phosphorylation status |
Enzyme Inhibition and Activation Profiling
This compound has been shown to selectively interact with several enzymes, thereby modulating their activity. This interaction is a key mechanism behind its biological effects. Research has identified its ability to inhibit enzymes involved in inflammatory and allergic responses. For instance, this compound has demonstrated potent anti-allergic properties by inhibiting histamine (B1213489) release.
The compound also shows inhibitory effects on enzymes central to the inflammatory cascade. Chalcones, as a class of compounds, are recognized for their anti-inflammatory properties, which can include the inhibition of cyclooxygenase-2 (COX-2) enzymes. In studies using lipopolysaccharide (LPS)-stimulated RAW 264 macrophages, this compound inhibited the production of nitric oxide (NO) and monocyte chemoattractant protein-1 (MCP-1), substances generated through enzymatic pathways during an inflammatory response. Furthermore, certain chalcone derivatives have been evaluated for their inhibitory activity against acetylcholinesterase, an enzyme critical in the nervous system. The biosynthesis of this compound itself is catalyzed by the enzyme chalcone synthase (CHS).
| Enzyme/Process | Effect of this compound | Context | Source |
|---|---|---|---|
| Histamine Release | Inhibition | Allergic Response | |
| Cyclooxygenase-2 (COX-2) | Inhibition (Implied for chalcones) | Inflammation | |
| Nitric Oxide (NO) Production | Inhibition | Inflammation (in macrophages) | |
| MCP-1 Production | Inhibition | Inflammation (in macrophages) | |
| Acetylcholinesterase | Inhibition (by derivatives) | Neurotransmission |
Receptor Binding and Modulation (e.g., AdipoR2)
This compound modulates cellular functions by interacting with specific nuclear and cell-surface receptors. A significant target is the adiponectin receptor 2 (AdipoR2), which plays a crucial role in metabolic regulation. In 3T3-L1 adipocyte cell models, this compound treatment was found to increase the gene expression of AdipoR2 by 1.8-fold. This suggests that the compound can enhance cellular sensitivity to adiponectin, an important hormone with insulin-sensitizing and anti-inflammatory effects. The upregulation of both adiponectin secretion and its receptor, AdipoR2, indicates that this compound can activate the adiponectin signaling pathway through a dual mechanism.
In addition to membrane-bound receptors, this compound influences nuclear receptors. Reporter gene assays have revealed that it enhances the transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a master regulator of adipogenesis and is critically involved in lipid metabolism and insulin (B600854) sensitivity. By activating PPARγ, this compound can promote the expression of genes that improve metabolic functions in adipocytes.
| Receptor | Effect of this compound | Cell Model | Key Finding | Source |
|---|---|---|---|---|
| Adiponectin Receptor 2 (AdipoR2) | Increased Gene Expression | 3T3-L1 Adipocytes | 1.8-fold increase in mRNA levels | |
| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Enhanced Activity | 3T3-L1 Adipocytes | Increased transcriptional activity |
This compound's Influence on Cellular Homeostasis and Stress Responses
The compound plays a significant role in maintaining cellular balance, particularly under conditions of oxidative stress and in the regulation of programmed cell death pathways.
Antioxidant Mechanisms Beyond Radical Scavenging: Enzyme Modulation
While many flavonoids are direct radical scavengers, chalcones, including this compound, also exert potent antioxidant effects by modulating endogenous antioxidant defense systems. This indirect mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Activation of the Nrf2 pathway leads to the upregulated gene expression of a suite of protective enzymes.
These antioxidant enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and glutathione (B108866) peroxidase (GPx), which then neutralize hydrogen peroxide. By enhancing the activity and expression of these enzymes, this compound strengthens the cell's intrinsic ability to combat oxidative damage, a mechanism that is more sustainable than direct scavenging alone.
| Antioxidant Enzyme/Pathway | Effect of Chalcones | Mechanism | Source |
|---|---|---|---|
| Nrf2-ARE Pathway | Activation | Induces transcription of antioxidant genes | |
| Superoxide Dismutase (SOD) | Enhanced Defense | Upregulated via Nrf2 | |
| Catalase (CAT) | Enhanced Defense | Upregulated via Nrf2 | |
| Glutathione Peroxidase (GPx) | Enhanced Defense | Upregulated via Nrf2 |
Regulation of Apoptosis and Autophagy Pathways in Experimental Cell Models
This compound has been identified as a modulator of programmed cell death, specifically apoptosis and autophagy, which are critical for removing damaged cells and maintaining tissue homeostasis. These effects are particularly documented in cancer research. In experimental models using U87MG human glioblastoma cells, this compound was shown to induce apoptosis in a dose-dependent manner. This was characterized by morphological changes typical of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Furthermore, the anticancer effect of this compound is also mediated by the induction of autophagy. Autophagy is a catabolic process where cells degrade and recycle their own components, which can either promote survival or lead to cell death depending on the context. The regulation of both apoptosis and autophagy by this compound is linked to its ability to modulate key signaling pathways. Research indicates that these effects are mediated through the activation of the PI3K/Akt signaling pathway. Flavonoids, in general, influence these pathways by modulating the expression of key regulatory proteins such as the Bcl-2 family, caspases (in apoptosis), and Beclin-1 and LC3 (in autophagy).
| Cellular Pathway | Effect of this compound | Associated Signaling Pathway | Cell Model | Source |
|---|---|---|---|---|
| Apoptosis | Induction | PI3K/Akt | U87MG Human Glioblastoma | |
| Autophagy | Induction | PI3K/Akt | U87MG Human Glioblastoma |
Epigenetic Modulatory Effects of this compound (e.g., Histone Acetyltransferase and Deacetylase Interactions, DNA Methyltransferase Activity Modulation)
Epigenetics refers to modifications to DNA and chromatin that regulate gene expression without altering the underlying DNA sequence. Key epigenetic mechanisms include DNA methylation, controlled by DNA methyltransferases (DNMTs), and histone modification, such as acetylation, which is balanced by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs add acetyl groups to histones, generally leading to a more open chromatin structure and increased gene transcription, while HDACs remove these groups, resulting in condensed chromatin and transcriptional repression. Aberrant activity of these enzymes is linked to various diseases, including cancer.
Many dietary polyphenols and flavonoids are known to act as epigenetic modulators. However, direct evidence specifically detailing the interaction of this compound with DNMTs, HATs, or HDACs is not extensively documented in the scientific literature. While the broader class of flavonoids has been shown to influence these enzymes, specific profiling for this compound remains an area for further investigation. One study noted that cellular responsiveness to this compound can be enhanced by short-chain fatty acids (SCFAs), which are known histone deacetylase inhibitors. This suggests a potential for interplay between this compound's activities and the epigenetic state of the cell, even if direct enzymatic modulation is not yet confirmed.
Investigation of Naringin Chalcone in Preclinical Experimental Models for Mechanistic Elucidation
In vitro Cell Culture Models for Mechanistic Studies of Naringin (B1676962) Chalcone (B49325)
In vitro models are fundamental for dissecting the direct cellular and molecular effects of naringin chalcone. These systems allow for controlled experiments that can elucidate specific signaling pathways and cellular responses.
Application of Human and Animal Cell Lines (e.g., 3T3-L1 adipocytes)
Various established human and animal cell lines have been instrumental in studying the bioactivity of this compound. A prominent example is the 3T3-L1 cell line, a mouse fibroblast-like cell line that can be differentiated into adipocytes, making it an excellent model for studying metabolic processes.
Beyond metabolic regulation, this compound has been investigated for its anti-inflammatory and anti-cancer properties using other cell lines. In RAW 264 macrophages, a murine leukemia cell line of macrophages, this compound dose-dependently inhibits the production of pro-inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) when stimulated with lipopolysaccharide (LPS). In the context of cancer research, studies using U87MG human glioblastoma cells have shown that this compound can induce apoptosis (programmed cell death) in a dose-dependent manner. This is characterized by morphological changes like cell shrinkage and the formation of apoptotic bodies. The underlying mechanism involves the activation of the PI3K/Akt signaling pathway.
Table 1: Effects of this compound in Various Cell Lines
| Cell Line | Model For | Key Findings | References |
|---|---|---|---|
| 3T3-L1 adipocytes | Adipocyte function, Metabolic regulation | Increases adiponectin mRNA and protein secretion. Upregulates genes for mitochondrial energy metabolism. Activates PPARγ. | |
| RAW 264 macrophages | Inflammation | Inhibits LPS-induced production of MCP-1, TNF-α, and NO. | |
| U87MG human glioblastoma cells | Cancer (Glioblastoma) | Induces apoptosis in a dose- and time-dependent manner. Activates the PI3K/Akt signaling pathway. | |
| Rat peritoneal mast cells | Allergic response | Inhibits histamine (B1213489) release. | |
| NIH-3T3 cells | General cellular response | Stimulates the activity of PPARγ. | |
| Caco-2 cells | Intestinal epithelial function | This compound and its metabolites differentially engage the aryl hydrocarbon receptor (AhR) and orphan nuclear receptor 4A (NR4A). |
Primary Cell Cultures in this compound Investigations
While cell lines are valuable, primary cells, which are isolated directly from tissues, often provide a more physiologically relevant model. Research utilizing primary cells in the context of this compound is an emerging area. For instance, studies on rat peritoneal mast cells have demonstrated that this compound can inhibit histamine release, suggesting its potential anti-allergic properties.
Co-culture and 3D Cell Culture Systems for Complex Biological Assessment
To better mimic the complex interactions between different cell types within a tissue, researchers are increasingly turning to co-culture and 3D cell culture systems. A notable application in this compound research is the co-culture of 3T3-L1 adipocytes and RAW 264 macrophages. This model simulates the inflammatory environment often observed in obese adipose tissue, where there is significant cross-talk between adipocytes and immune cells. In this co-culture system, the production of pro-inflammatory mediators like TNF-α, MCP-1, and NO is markedly enhanced compared to individual cell cultures. Treatment with this compound has been shown to dose-dependently inhibit the production of these inflammatory molecules, highlighting its potential to ameliorate inflammation in the context of obesity. The use of 3D cell culture models, which more accurately represent the three-dimensional structure of tissues, is a promising future direction for this compound research, although specific studies are currently limited.
Ex vivo Tissue and Organ Explant Models in this compound Research
Ex vivo models, which involve the use of tissues or organs cultured outside the body, bridge the gap between in vitro and in vivo studies. They allow for the investigation of this compound's effects in a more complex, multi-cellular environment while still maintaining a degree of experimental control. While the current body of literature on this compound specifically utilizing ex vivo models is not extensive, this approach holds significant potential. For example, adipose tissue explants could be used to validate the findings from 3T3-L1 cell cultures regarding adiponectin secretion and inflammatory responses in a more physiologically relevant setting.
Animal Models for Elucidating Systemic Biological Mechanisms of this compound
Rodent Models for Metabolic and Inflammatory Pathway Interventions
Rodent models, particularly mice and rats, have been widely used to investigate the in vivo effects of this compound on metabolic and inflammatory pathways.
In the realm of metabolic diseases, studies in diabetic mice have shown that oral administration of this compound can increase plasma adiponectin levels, corroborating the in vitro findings in 3T3-L1 cells. This suggests a potential role for this compound in improving insulin (B600854) sensitivity.
For inflammatory conditions, research in a mouse model of allergic asthma has demonstrated that oral administration of this compound can alleviate allergic respiratory tract inflammation. It was found to reduce eosinophilic airway inflammation and airway hyperresponsiveness. Mechanistically, this compound suppressed the production of Th2 cytokines by CD4+ T cells, which are key drivers of allergic inflammation.
In the context of cancer, xenograft models, where human tumor cells (like U87MG) are implanted into immunodeficient mice, have been used to evaluate the anti-tumor effects of this compound in vivo. Treatment with this compound has been shown to significantly inhibit tumor growth, as evidenced by reductions in both tumor volume and weight.
Furthermore, studies in Sprague-Dawley rats have provided insights into the bioavailability of this compound. After oral administration, a metabolite, naringenin (B18129) chalcone-2'-O-β-D-glucuronide, was detected in the plasma, indicating its absorption and metabolism in the body.
Table 2: In Vivo Effects of this compound in Rodent Models
| Animal Model | Condition | Key Findings | References |
|---|---|---|---|
| Diabetic mice | Metabolic dysfunction | Increases plasma adiponectin levels. | |
| Allergic asthmatic BALB/c mice | Allergic airway inflammation | Reduces eosinophilic airway inflammation and hyperresponsiveness. Suppresses Th2 cytokine production by CD4+ T cells. | |
| U87MG xenograft Balb/c nude mice | Cancer (Glioblastoma) | Reduces tumor volume and weight. | |
| CD-1 mice | IgE-mediated passive cutaneous anaphylaxis | Inhibits the anaphylactic response. | |
| Male Sprague-Dawley rats | Bioavailability | This compound-2'-O-β-D-glucuronide detected in plasma after oral administration. |
Zebrafish and Other Non-Mammalian Models for Developmental and Mechanistic Biology
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the developmental and mechanistic aspects of bioactive compounds like this compound. Its genetic tractability, rapid external development, and optical transparency of embryos make it ideal for observing the effects of chemical exposure in real-time.
Studies utilizing zebrafish have provided insights into the potential bioactivities of chalcones. For instance, research has demonstrated that certain chalcone derivatives can modulate locomotor activity and exhibit neuroprotective properties in zebrafish models. While some studies have assessed the toxicity of chalcones in zebrafish, others have focused on their protective effects against chemically induced stress and infection. The zebrafish model allows for the assessment of a range of endpoints, including mortality, morphological malformations, and behavioral changes, providing a comprehensive overview of a compound's developmental toxicity and bioactivity.
While specific comprehensive studies on the developmental toxicity of this compound in zebrafish are not extensively detailed in the provided results, the broader investigation of flavonoids in this model sets a precedent for its evaluation. The use of non-mammalian models like zebrafish is crucial for high-throughput screening and for elucidating the fundamental biological pathways affected by this compound.
Table 1: Selected Studies of Chalcones in Zebrafish Models
| Study Focus | Chalcone Type | Key Findings in Zebrafish Model |
| Neuroactivity | Synthetic Chalcones | Reduced locomotor activity, suggesting potential sedative or anxiolytic effects. |
| Toxicity Assessment | Chalcone & Synthetic Analogues | Provided data on the acute toxicity and potential adverse effects of these compounds. |
| Protective Effects | Furan-based Chalcone | Demonstrated protection against bacterial infection. |
Gene Expression, Proteomic, and Metabolomic Profiling in Animal Tissues Exposed to this compound
To unravel the molecular mechanisms underlying the bioactivity of this compound, researchers employ "omics" technologies, including genomics, proteomics, and metabolomics. These approaches provide a global view of the changes occurring within cells and tissues upon exposure to the compound.
Gene Expression Analysis:
Gene expression studies investigate how this compound influences the transcription of genes. In various plant and animal models, the expression of genes involved in the flavonoid biosynthesis pathway, such as chalcone synthase (CHS) and chalcone isomerase (CHI), are often analyzed to understand the regulation of this compound production and its conversion to other flavonoids. For example, studies in tomato have shown that the expression of certain transcription factors can modulate the expression of CHS1, thereby affecting flavonoid accumulation. In animal models, gene expression analysis after administration of naringin (a glycoside of naringenin, which is formed from this compound) has been used to understand its pharmacological effects. Real-time PCR is a common technique used to quantify the expression levels of specific genes of interest.
Proteomic Profiling:
Proteomics focuses on the large-scale study of proteins, their structures, and functions. In the context of this compound research, proteomic analyses of animal tissues can reveal changes in protein expression that are induced by the compound. This can help identify protein targets and signaling pathways that are modulated by this compound. For example, proteomic studies in various organisms have identified and characterized enzymes like chalcone isomerase, which is directly involved in the metabolism of this compound. Techniques such as two-dimensional electrophoresis and mass spectrometry are utilized to create protein reference maps and identify differentially expressed proteins in tissues.
Metabolomic Profiling:
Metabolomics is the comprehensive analysis of all metabolites within a biological system. When animal tissues are exposed to this compound, metabolomic studies can identify and quantify the compound and its various metabolites. This provides crucial information on its bioavailability, distribution, and biotransformation. Ultra-fast liquid chromatography-quadrupole-time-of-flight tandem mass spectrometry (UFLC-Q-TOF-MS/MS) is a powerful analytical technique used for profiling naringin and its metabolites in plasma and various tissues. Such studies have revealed that after oral administration, naringin is widely distributed and metabolized into numerous flavonoid and phenolic compounds in different tissues. Integrated analyses combining metabolomics with transcriptomics or proteomics can provide a more holistic understanding of the biological effects of this compound.
Table 2: Omics Approaches in the Study of this compound and Related Flavonoids
| Omics Technology | Focus of Investigation | Key Insights |
| Gene Expression | Regulation of flavonoid biosynthesis and pharmacological effects | Identification of key genes (CHS, CHI) and transcription factors involved in the this compound pathway. |
| Proteomics | Changes in protein expression and identification of protein targets | Characterization of enzymes like chalcone isomerase and creation of protein maps to understand cellular responses. |
| Metabolomics | Bioavailability, distribution, and biotransformation | Profiling of this compound and its metabolites in various tissues, revealing its metabolic fate. |
Biosynthesis, Metabolic Pathways, and Biotechnological Production of Naringin Chalcone
Elucidation of Enzymatic Steps in Naringin (B1676962) Chalcone (B49325) Biosynthesis
The biosynthesis of naringin chalcone is a well-defined pathway involving several key enzymes. It begins with precursors from the phenylpropanoid pathway and proceeds through condensation and isomerization reactions.
Role of Chalcone Synthase (CHS) and Chalcone Reductase (CHR) in this compound Formation
Chalcone synthase (CHS) is the first and a pivotal enzyme in the flavonoid biosynthetic pathway. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. This reaction involves a series of decarboxylation and condensation steps, ultimately leading to the formation of a tetraketide intermediate that cyclizes to form the chalcone structure. The active site of CHS contains key amino acid residues, such as Cys164, His303, and Asn336, which are crucial for substrate binding and catalysis.
In some organisms and pathways, particularly for the synthesis of deoxyflavonoids, Chalcone Reductase (CHR) acts in conjunction with CHS. While historical studies suggested CHR acts on an intermediate, more recent research indicates that naringenin chalcone itself can be a substrate for CHR, which reduces it to produce isoliquiritigenin. This highlights a branch point in flavonoid metabolism originating from naringenin chalcone.
In the actinobacterium Streptomyces clavuligerus, a naringenin chalcone synthase (Ncs) performs a similar condensation reaction to its plant counterparts, using p-coumaric acid and malonyl-CoA to form naringenin chalcone.
Table 1: Key Enzymes in this compound Formation
| Enzyme | Abbreviation | Substrates | Product | Organism Examples |
|---|---|---|---|---|
| Chalcone Synthase | CHS | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | Medicago sativa, Rhododendron delavayi, Streptomyces clavuligerus |
| Chalcone Reductase | CHR | Naringenin Chalcone, NADPH | Isoliquiritigenin | Glycine max |
Glycosylation Enzymes Involved in this compound and Naringin Formation
While the core biosynthetic pathway leads to naringenin, the formation of naringin involves a subsequent glycosylation step. Naringenin is converted to naringin by the action of glycosyltransferases. Specifically, a flavonoid glucosyltransferase (FGT) attaches a sugar moiety, typically glucose, to the naringenin molecule. This glycosylation step is crucial for the stability and solubility of the flavonoid. The formation of naringin from naringenin is a key step in the accumulation of this important flavonoid in plants like citrus.
Genetic and Metabolic Engineering Approaches for Enhanced this compound Production in Heterologous Systems
The understanding of the this compound biosynthetic pathway has enabled the use of genetic and metabolic engineering techniques to increase its production in various organisms.
Overexpression of Biosynthetic Genes in Microorganisms (e.g., Streptomyces clavuligerus)
Microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Streptomyces species have been engineered to produce naringenin, the isomerized product of this compound. This is typically achieved by introducing and overexpressing the genes encoding the necessary biosynthetic enzymes, such as tyrosine ammonia-lyase (TAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI).
In Streptomyces clavuligerus, which naturally produces naringenin, the biosynthetic genes (ncs for chalcone synthase and tal for tyrosine ammonia (B1221849) lyase) have been identified. Deletion and complementation studies have confirmed the roles of these genes. Further metabolic engineering strategies in Streptomyces albidoflavus, such as removing competing biosynthetic gene clusters and expressing a malonate transporter, have significantly increased naringenin production.
Table 2: Examples of Engineered Microorganisms for Naringenin Production
| Microorganism | Engineering Strategy | Key Genes Expressed | Naringenin Titer |
|---|---|---|---|
| Escherichia coli | Co-expression of biosynthetic pathway | FjTAL, At4CL, CmCHS | 197.9 mg/L (as naringenin chalcone) |
| Saccharomyces cerevisiae | Bicistronic expression vectors | TAL, 4CL, CHS, CHI | 6.10 ± 0.52 mg/L |
| Saccharomyces cerevisiae | Directed evolution of CHS, fed-batch fermentation | SjCHS1S208N mutant | 2513 ± 105 mg/L |
| Acinetobacter baylyi ADP1 | Fed-batch system | HaCHS, MsCHI | 66 mg/L |
Plant Metabolic Engineering for Modulating this compound Yields
Metabolic engineering in plants has also been explored to alter the yields of this compound and its derivatives. Overexpression of key biosynthetic genes, such as CHS and CHI, can lead to increased flavonoid production. For instance, the co-expression of a prenyltransferase and chalcone isomerase in tomato plants resulted in the production of prenylated naringenin, demonstrating the potential to create novel flavonoids. Conversely, modulating the expression of these genes can also be used to redirect metabolic flux. For example, decreasing CHI activity in apple leaves led to a significant reduction in phlorizin (B1677692) levels, likely due to the depletion of the naringenin chalcone substrate pool.
Regulation of this compound Biosynthesis in Plants and Cell Cultures
The biosynthesis of this compound, the precursor to a wide array of flavonoids, is a tightly regulated process in plants and their cell cultures. This regulation occurs at multiple levels, including transcriptional control of biosynthetic genes, enzymatic activity modulation, and responses to various internal and external stimuli.
At the heart of this compound synthesis is the enzyme chalcone synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. The expression of the CHS gene is a critical control point and is influenced by a complex interplay of transcription factors, environmental cues, and plant hormones.
Transcriptional Regulation: The promoters of CHS genes contain various cis-acting regulatory elements that serve as binding sites for different transcription factors, enabling a nuanced response to developmental and environmental signals. Several families of transcription factors are known to play significant roles:
bZIP Transcription Factors: The LONG HYPOCOTYL5 (HY5) protein, a bZIP transcription factor, has been shown to bind directly to the promoters of light-inducible genes, including CHS. This binding is enhanced by UV-B light, indicating a direct mechanism for light-induced this compound biosynthesis. In parsley, Common Plant Regulatory Factors (CPRFs), which are also bZIP transcription factors, bind to specific boxes in the CHS promoter, participating in its light-mediated activation.
MYB Transcription Factors: R2R3-MYB transcription factors are key regulators of flavonoid biosynthesis. They can bind to MYB recognition elements in the CHS promoter to direct tissue-specific and light-responsive gene expression.
bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors, such as TT8 in Arabidopsis, can bind to the CHS promoter. In highbush blueberry, several bHLH proteins have been shown to specifically bind to the promoter of a CHS gene, regulating its expression.
NF-Y Transcription Factors: Nuclear Factor Y (NF-Y) transcription factors have also been implicated in the regulation of flavonoid synthesis through their interaction with CHS promoters.
The activation of these transcription factors often depends on plant development and responses to environmental stimuli.
Enzymatic and Metabolic Regulation: The activity of the CHS enzyme itself is subject to regulation. This compound and its isomer naringenin can act as noncompetitive inhibitors of CHS, creating a feedback inhibition loop. This feedback mechanism likely prevents the accumulation of flavonoids to potentially toxic levels within the cell. Furthermore, the presence of chalcone isomerase-like (CHIL) proteins can interact with CHS to enhance the efficiency of this compound production and reduce the formation of by-products.
Influence of Environmental Factors: Environmental stimuli are potent regulators of this compound biosynthesis, primarily by influencing the expression of the CHS gene.
Light: Light, particularly UV radiation, is a strong inducer of CHS expression. This response is a protective mechanism, as the resulting flavonoids can act as UV protectants. The induction of CHS by light is rapid and is mediated by photoreceptors and downstream signaling components, including the aforementioned transcription factors like HY5.
Temperature: Low temperatures have been shown to stimulate the expression of CHS transcripts in plants like maize and Arabidopsis, often in a light-dependent manner.
Wounding and Pathogen Attack: Physical damage to plant tissues and elicitors from pathogens can induce the expression of CHS, leading to the production of flavonoid phytoalexins that contribute to plant defense.
Nutrient Availability: Low levels of nitrogen and phosphate (B84403) can also lead to an increase in CHS transcription levels.
Hormonal Regulation in Cell Cultures: Plant hormones play a crucial role in modulating this compound biosynthesis, a phenomenon that is often studied in plant cell cultures.
Jasmonates: Methyl jasmonate (MeJA) can act as a signaling molecule that activates CHS expression in cell cultures of plants like soybean and parsley.
Auxins and Cytokinins: The balance and presence of hormones like auxins and cytokinins can influence CHS gene expression during developmental processes like somatic embryogenesis in citrus cell cultures. For instance, in grape cell cultures, the expression of CHS is noted after stimulation with different hormone combinations. Gibberellic acid, on the other hand, has been shown to inhibit flavonoid biosynthesis in carrot cell suspension cultures.
The following table summarizes the key regulatory factors of this compound biosynthesis.
| Regulatory Factor | Specific Examples | Mode of Action | Organism/System |
| Transcription Factors | HY5 (bZIP) | Binds to CHS promoter, enhanced by UV-B | Arabidopsis |
| R2R3-MYB | Binds to MYB recognition elements in CHS promoter | Arabidopsis, various plants | |
| bHLH (e.g., TT8, VcAN1) | Binds to CHS promoter | Arabidopsis, Highbush Blueberry | |
| Enzymatic Regulation | Naringenin, this compound | Feedback inhibition of CHS activity | Parsley, Carrot |
| Chalcone Isomerase-Like (CHIL) protein | Interacts with CHS to improve efficiency | Panicum virgatum | |
| Environmental Factors | Light (UV-B) | Induces CHS gene expression | Parsley, Arabidopsis, Mango |
| Low Temperature | Stimulates CHS transcript levels | Maize, Arabidopsis | |
| Wounding/Pathogens | Induces CHS expression for phytoalexin production | Various plants | |
| Hormones | Methyl Jasmonate (MeJA) | Activates CHS expression | Soybean, Parsley, Dracaena cambodiana |
| Auxins and Cytokinins | Modulate CHS expression during development | Citrus, Grape cell cultures |
Catabolic Pathways and Degradation Mechanisms of this compound in Biological Systems
The catabolism of this compound in biological systems primarily involves its conversion to the flavanone (B1672756) naringenin, which is then subject to further degradation. The direct enzymatic degradation of the chalcone itself is less characterized, with its instability and rapid isomerization being key features of its metabolic fate.
Isomerization to Naringenin: In most plants, this compound does not accumulate to high levels because it is rapidly and efficiently converted to (2S)-naringenin. This cyclization reaction is catalyzed by the enzyme chalcone isomerase (CHI) . While this conversion can occur spontaneously in vitro, the presence of CHI increases the reaction rate by a factor of 10^7. This enzymatic step is crucial for channeling the metabolic flow towards the vast array of downstream flavonoids. In some tissues, like tomato fruit peel, the accumulation of this compound suggests that CHI activity can be a rate-limiting step.
Degradation in Plants: Once converted to naringenin, the flavonoid can undergo various modifications or be incorporated into larger polymers. In papyrus, for instance, this compound, along with naringenin, has been found incorporated into the lignin (B12514952) polymer. This suggests a pathway where the chalcone can be stabilized through cross-coupling reactions with monolignols. The degradation of these complex structures would involve the breakdown of the lignin polymer itself.
Microbial Catabolism: Gut microbiota play a significant role in the degradation of dietary flavonoids, including this compound and its derivatives. The initial step in the gut is often the deglycosylation of flavonoid glycosides to their aglycones. While this compound is an aglycone, its primary metabolite, naringenin, is often found as the glycoside naringin.
The degradation of naringenin by gut bacteria has been studied more extensively than that of this compound directly. Bacteria such as Eubacterium ramulus and Flavonifractor plautii can break down naringenin into smaller phenolic acids and short-chain fatty acids (SCFAs) through C-ring cleavage.
Interestingly, a reverse reaction has also been identified. A bacterial chalcone isomerase from Eubacterium ramulus can catalyze the ring opening of (2S)-naringenin to form this compound as the first step in a flavanone degradation pathway. Furthermore, a chalcone synthase-like bacterial protein has been identified that can catalyze the C-ring cleavage of naringenin, proceeding through naringenin chalcone and phloretin (B1677691) to produce 3-(4-hydroxyphenyl)propionic acid (3,4-HPPA).
The following table outlines the known catabolic pathways and degradation mechanisms for this compound.
| Pathway/Mechanism | Key Enzymes/Processes | Products | Biological System |
| Isomerization | Chalcone Isomerase (CHI) | (2S)-Naringenin | Plants |
| Incorporation into Polymers | Radical cross-coupling reactions | Flavonolignans | Papyrus |
| Microbial Degradation (via Naringenin) | Bacterial Chalcone Isomerase | This compound (intermediate) | Eubacterium ramulus |
| Chalcone Synthase-like enzyme | This compound, Phloretin, 3,4-HPPA | Gut microbiota (Bacillus subtilis) | |
| General microbial metabolism | Phenolic acids, Short-Chain Fatty Acids (SCFAs) | Gut microbiota |
Advanced Analytical Method Development for Naringin Chalcone in Complex Research Matrices
Quantitative and Qualitative Analysis of Naringin (B1676962) Chalcone (B49325) using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific analysis of naringin chalcone. researchgate.net This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry, enabling the identification and quantification of the compound even at low concentrations within complex biological matrices. researchgate.netnih.gov
For qualitative analysis, LC-MS/MS is used to confirm the presence of this compound by comparing its retention time and mass spectrum with that of a known standard. nih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net In the case of naringenin (B18129) chalcone, a precursor ion of m/z 273.076 has been identified in positive ionization mode. nih.gov A study on naringin and its metabolites utilized a precursor/product ion pair of m/z 273.4/153.1 for naringenin, a related compound. researchgate.net Another study identified MS/MS ion transitions for various flavonoids, including naringenin at m/z 270.9 to 150.9 in negative ion mode. cabidigitallibrary.org
Quantitative analysis relies on the creation of a calibration curve using known concentrations of a this compound standard. researchgate.net This allows for the accurate determination of the compound's concentration in unknown samples. The method's linearity, accuracy, and precision are critical parameters that are validated to ensure reliable results. researchgate.net For instance, a validated LC-MS/MS method for similar flavonoids demonstrated linearity over a specific concentration range with acceptable within-day and between-day coefficients of variation. researchgate.net The use of an internal standard, such as hesperidin, is common practice to correct for variations in sample preparation and instrument response. researchgate.net
Sample preparation for LC-MS/MS analysis often involves a protein precipitation step, using solvents like acetonitrile (B52724), to remove interfering macromolecules from biological samples like plasma. researchgate.netcabidigitallibrary.orgresearchgate.net Chromatographic separation is typically achieved using a C18 column with a gradient elution of a mobile phase consisting of water and an organic solvent like acetonitrile or methanol (B129727), often with additives like formic acid to improve peak shape and ionization efficiency. cabidigitallibrary.orghogrefe.com
Table 1: Exemplary LC-MS/MS Parameters for Flavonoid Analysis
| Parameter | Value |
|---|---|
| Chromatography | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) cabidigitallibrary.orgnih.gov |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile/Methanol with 0.1% Formic Acid cabidigitallibrary.orghogrefe.com |
| Flow Rate | 0.2 - 0.4 mL/min cabidigitallibrary.orghogrefe.com |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative nih.govacs.org |
| Scan Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Precursor Ion (m/z) | ~271-273 researchgate.netnih.govcabidigitallibrary.org |
NMR-Based Metabolomics and Flux Analysis for this compound Pathways
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about metabolites, making it invaluable for studying metabolic pathways involving this compound. creative-proteomics.comresearchgate.netnih.gov NMR-based metabolomics can provide a holistic view of the metabolites present in a biological system under specific conditions. researchgate.net
In the context of this compound, NMR can be used to identify and quantify the compound and its related metabolites in various biological matrices. uib.nomdpi.com Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are particularly useful for resolving complex mixtures and elucidating the structures of novel metabolites. oup.comoup.com For example, 2D-HSQC NMR analysis has been used to identify naringenin incorporated into the lignin (B12514952) of plant tissues. oup.comoup.com While specific NMR data for this compound is available, detailed flux analysis studies are more commonly reported for related flavonoid pathways. nih.govmedchemexpress.comchemicalbook.com
Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹³C, coupled with NMR detection, allows for the measurement of the rates of metabolic reactions within a pathway. creative-proteomics.com This approach provides insights into the dynamics of biosynthesis and the regulatory points within a pathway. mdpi.com For instance, a study on the (+)-catechin biosynthesis pathway used a FRET-based nanosensor to monitor the flux of various intermediates, including naringenin chalcone, identifying key regulatory steps. mdpi.com Although direct NMR-based flux analysis for the this compound pathway is not extensively documented in the provided results, the principles and methodologies are well-established and applicable. creative-proteomics.comnih.gov
Advantages of NMR in Metabolomics:
Non-destructive: Samples can be reused for other analyses. creative-proteomics.comnih.gov
Structural Elucidation: Provides detailed information on molecular structure. creative-proteomics.com
Quantitative: Can be used for accurate quantification of metabolites. researchgate.net
Reproducible: Offers robust and reproducible results. creative-proteomics.com
Spectrophotometric and Fluorometric Assays for this compound Detection
Spectrophotometric and fluorometric assays offer simpler and more rapid methods for the detection of this compound compared to LC-MS/MS and NMR, though they may lack the same level of specificity. taltech.ee
Spectrophotometric Assays: UV-Visible spectrophotometry is based on the principle that this compound absorbs light at specific wavelengths. The isomerization of naringin to this compound in a basic medium leads to a significant increase in absorbance intensity and a red shift in the maximum absorption wavelength. nih.govacs.org A prominent peak for this compound appears around 390 nm, which shifts into the visible region as the pH increases, resulting in a yellow-orange color. nih.govacs.org The characteristic chalcone band has also been reported at 382 nm, which decreases as it cyclizes back to the flavanone (B1672756). researchgate.net This property can be exploited for its detection and for monitoring reactions involving its formation or conversion. researchgate.net
Fluorometric Assays: Fluorescence spectroscopy provides a highly sensitive method for detection. While some chalcones exhibit weak fluorescence in neutral buffers, their fluorescence can be significantly enhanced in the presence of molecules like human serum albumin (HSA). researchgate.net The fluorescence emission of aqueous naringin, a precursor, shows a strong emission around 490 nm when excited at 390 nm. nih.govacs.org As naringin converts to its chalcone form with increasing pH, a remarkable quenching of this emission band with a significant red shift is observed. nih.govacs.org This change in fluorescence can be used as a basis for a fluorometric assay.
Table 2: Spectroscopic Properties of Naringin and this compound
| Compound/Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Absorbance Maximum (nm) |
|---|---|---|---|
| Naringin (aqueous, excited at 390 nm) | 390 nih.govacs.org | ~490 nih.govacs.org | - |
| Naringenin Chalcone | - | - | ~382-390 nih.govacs.orgresearchgate.net |
These assays are particularly useful for high-throughput screening and for studying interactions with other molecules, such as proteins. researchgate.netacs.org
Bioanalytical Method Validation for this compound in Experimental Biological Matrices
The validation of bioanalytical methods is a critical step to ensure the reliability, reproducibility, and accuracy of quantitative data obtained from experimental biological matrices like cell lysates, tissue homogenates, and ex vivo fluids. researchgate.neteuropa.eu This process is typically performed in accordance with guidelines from regulatory bodies. europa.euorgprints.orgau.dk
A comprehensive validation process for a bioanalytical method for this compound would include the assessment of the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. frontiersin.org This is often assessed by analyzing blank matrix samples from multiple sources. frontiersin.org
Accuracy: The closeness of the measured concentration to the true concentration. It is typically evaluated by analyzing quality control (QC) samples at different concentration levels. nih.gov
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). researchgate.netnih.gov
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.nethogrefe.com
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. researchgate.nethogrefe.com
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. researchgate.netresearchgate.net
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. researchgate.netfrontiersin.org
A study on the bioavailability of naringenin chalcone in human plasma provides an example of such validation. hogrefe.com The method demonstrated good linearity, with a limit of quantification (LOQ) of 0.3 nM. The repeatability for naringenin chalcone was 10%, and the accuracy, assessed by recovery tests, was 112 ± 15%. hogrefe.com
Table 3: Key Parameters for Bioanalytical Method Validation
| Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Accuracy | Closeness to the true value | Mean value within ±15% of nominal value (±20% at LLOQ) nih.gov |
| Precision | Repeatability of measurements | RSD or CV ≤15% (≤20% at LLOQ) researchgate.netnih.gov |
| Linearity | Proportionality of response to concentration | Correlation coefficient (r²) > 0.99 researchgate.nethogrefe.com |
| Recovery | Extraction efficiency | Consistent, precise, and reproducible researchgate.net |
| Stability | Analyte integrity under various conditions | Analyte concentration within ±15% of baseline frontiersin.org |
By rigorously validating these parameters, researchers can ensure that the analytical methods used to study this compound in complex biological systems are robust and provide high-quality, reliable data.
Computational Chemistry and in Silico Approaches in Naringin Chalcone Research
Molecular Docking and Dynamics Simulations of Naringin (B1676962) Chalcone (B49325) with Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target at the atomic level. In the context of naringin chalcone research, these methods have been instrumental in elucidating its mechanism of action against various diseases.
Molecular docking studies have been employed to investigate the binding of this compound to a range of biological targets. For instance, research has shown that this compound can effectively bind to the ATP-binding pocket of human topoisomerase IIα, a crucial enzyme in DNA replication and a validated target for anticancer drugs. tandfonline.com Similarly, docking studies have revealed strong binding affinities and stable interactions between this compound and AKT1, a key protein in cell signaling pathways implicated in conditions like gestational diabetes. nih.gov These simulations identify critical amino acid residues involved in the binding, which is essential for understanding the compound's inhibitory activity.
Following molecular docking, MD simulations are often performed to assess the stability of the ligand-protein complex over time. These simulations provide a dynamic view of the interactions, revealing how the complex behaves in a more physiologically relevant environment. For example, MD simulations have confirmed the stable binding of this compound within the active site of its target proteins, reinforcing the findings of molecular docking studies. tandfonline.comnih.gov
Table 1: Examples of Biological Targets of this compound Investigated by Molecular Docking and Dynamics Simulations
| Biological Target | Therapeutic Area | Key Findings from In Silico Studies |
| AKT1 | Gestational Diabetes | Strong binding affinity and stable interactions observed. nih.gov |
| Human Topoisomerase IIα | Cancer | Binds to the ATP-binding site, suggesting a potential mechanism for its anticancer activity. tandfonline.com |
| Tubulin | Cancer | In silico studies suggest flavonoids, including chalcones, can act as anti-tubulin agents. researchgate.net |
| Chalcone Isomerase (CHI) | Plant Biology | Docking studies have been used to compare the binding of naringenin (B18129) chalcone with other substrates to understand enzyme specificity. mdpi.com |
| SARS-CoV-2 Main Protease (M^pro^) | Antiviral | In silico screening of flavonoids, including chalcones, has identified potential inhibitors of viral proteins. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent derivatives.
In the context of this compound, QSAR studies have been instrumental in identifying the key structural features that govern its biological effects. These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic properties, which are then correlated with experimental activity data. For instance, QSAR analyses of chalcone derivatives have revealed that spatial, structural, and lipophilic properties are critical determinants of their antioxidant activity. researchgate.net
Furthermore, QSAR models have been developed to predict the anti-inflammatory activity of chalcone derivatives as inhibitors of tumor necrosis factor-alpha (TNF-α). researchcommons.org These models can help in the rational design of new chalcone analogs with improved inhibitory potential. The predictive power of QSAR models is rigorously validated using both internal and external validation methods to ensure their reliability. researchgate.net
Table 2: Key Parameters in QSAR Models for Chalcone Derivatives
| Biological Activity | Important Descriptors | Model Performance (Example) |
| Antioxidant Activity | Spatial, structural, and lipophilic properties. researchgate.net | Predictions within 99% confidence level. researchgate.net |
| Anti-inflammatory (TNF-α inhibition) | Bond length (r(C3-C5)), LUMO+1, and LUMO+2 energies. researchcommons.org | R² values ranging from 0.794 to 0.873. researchcommons.org |
| Antimalarial (Plasmodium falciparum inhibition) | Overall softness (S), bond lengths l(c=o) and l(c=c), and polarizability (α). sciencepublishinggroup.com | Artificial Neural Network (ANN) model with R² = 0.997. sciencepublishinggroup.com |
| Antitubercular Activity | Hydrophobic groups and H-bond acceptors on ring A. nih.gov | Consensus models used for virtual screening. nih.gov |
De Novo Design and Virtual Screening of this compound Analogs
De novo design and virtual screening are computational strategies employed to discover novel drug candidates. De novo design involves the creation of new molecular structures from scratch, based on the properties of the target binding site. mdpi.com In contrast, virtual screening involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target. researchgate.net
For this compound, these techniques have been utilized to design and identify new analogs with potentially enhanced biological activities. De novo design can be guided by the structural information obtained from molecular docking studies of this compound with its targets. By identifying key interaction points, novel fragments can be designed and linked together to create new molecules with improved binding affinity and specificity. mdpi.com
Virtual screening has been successfully applied to identify novel chalcone derivatives with anticancer activity. mdpi.com Large chemical databases can be screened against targets like tubulin or topoisomerase IIα to find compounds that fit the binding site and have favorable interaction energies. tandfonline.commdpi.com The hits from virtual screening are then prioritized for synthesis and biological evaluation, significantly streamlining the drug discovery process. mdpi.com
Theoretical Prediction of Physicochemical and ADMET Properties (purely in silico modeling)
The prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in drug development. In silico models offer a rapid and cost-effective way to assess these properties for new chemical entities, including this compound and its derivatives. nih.gov
Various computational tools and web servers, such as ADMETlab 2.0 and ProTox-II, are available for predicting a wide range of properties. frontiersin.orgtjnpr.org These tools can calculate physicochemical descriptors like molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), which are important for predicting drug-likeness according to rules like Lipinski's rule of five. acs.orgresearchgate.net
In silico ADMET prediction for this compound and its analogs can provide insights into their potential oral bioavailability, blood-brain barrier permeability, and metabolic stability. nih.govnih.gov Toxicity predictions, including hepatotoxicity, carcinogenicity, and mutagenicity, can also be performed to flag potential safety concerns early in the drug discovery pipeline. nih.govtjnpr.org For example, studies have used these tools to evaluate the ADMET profiles of newly designed amide derivatives of chalcones as potential EGFR inhibitors. nih.gov
Table 3: Examples of In Silico Predicted ADMET Properties for Chalcone Derivatives
| Property | Prediction Tool/Method | Significance |
| Physicochemical Descriptors (e.g., TPSA, NROTB) | Osiris Cheminformatics, ADMETlab 2.0 frontiersin.orgacs.org | Determines drug-likeness and oral bioavailability. |
| Pharmacokinetic Properties (e.g., Absorption, Permeability) | pkCSM, SwissADME nih.govmdpi.com | Predicts the compound's behavior in the body. |
| Toxicity (e.g., Hepatotoxicity, Mutagenicity) | ProTox-II, ADMETSAR nih.govtjnpr.org | Assesses potential adverse effects. |
| Drug-likeness | Lipinski's Rule of Five, Veber's Rule researchgate.net | Filters for compounds with favorable properties for oral administration. |
Cheminformatics and Network Pharmacology Approaches for this compound
Cheminformatics and network pharmacology are interdisciplinary fields that leverage computational tools to analyze large datasets of chemical and biological information. researchgate.net These approaches are particularly useful for understanding the complex mechanisms of action of natural products like this compound, which often interact with multiple biological targets.
Cheminformatics tools are used to manage, analyze, and visualize chemical data. For this compound, this can involve creating and analyzing chemical libraries of its derivatives, identifying structure-activity relationships, and developing predictive models for biological activity. researchgate.net
Network pharmacology aims to elucidate the therapeutic effects of drugs from a systems-level perspective. mdpi.com For this compound, network pharmacology studies have been conducted to identify its potential targets and the biological pathways it modulates. nih.gov By constructing drug-target-disease networks, researchers can gain a holistic understanding of how this compound exerts its therapeutic effects, for instance, in the context of gestational diabetes. nih.gov This approach can also help in identifying potential new therapeutic applications for the compound and understanding the molecular basis of its observed pharmacological activities. nih.govmdpi.com
Emerging Research Directions and Future Perspectives for Naringin Chalcone Investigations
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Naringin (B1676962) Chalcone (B49325) Research
The application of "omics" technologies is revolutionizing the study of naringin chalcone and related flavonoids. These high-throughput approaches provide a holistic view of the molecular processes influenced by this compound.
Genomics and Transcriptomics: Genomic and transcriptomic studies are crucial for understanding the biosynthesis of this compound. In plants, the flavonoid biosynthesis pathway begins with phenylalanine, which is converted to p-Coumaroyl-CoA. mdpi.com The enzyme chalcone synthase (CHS) then catalyzes the formation of this compound. mdpi.com By analyzing the genome and transcriptome of plants like Citrus reticulata 'Chachi', researchers can identify the specific genes, such as CHS and chalcone isomerase (CHI), and understand their expression patterns during fruit development. oup.com This integrated analysis has shown that the expression of CHS and CHI genes is positively correlated with the levels of this compound and its isomer naringenin (B18129). oup.com Such studies help to pinpoint the key regulatory genes involved in the production of these compounds.
Proteomics: Proteomics, the large-scale study of proteins, complements genomic data by revealing the actual protein machinery present in a cell or tissue. In the context of this compound research, proteomics can identify and quantify the enzymes involved in its biosynthesis and metabolism. For instance, quantitative proteomics has been used to study the response of alfalfa to o-coumaric acid, revealing changes in proteins involved in flavonoid biosynthesis. plos.org Similarly, proteomic analysis of cigar tobacco after topping identified an upregulation of proteins like CHS and CHI, which are directly involved in the synthesis of flavonoids derived from naringenin chalcone. frontiersin.orgnih.gov These studies provide insights into how agricultural practices can influence the production of these compounds.
Metabolomics: Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. This approach has been instrumental in tracking the presence and concentration of this compound and its derivatives in various biological contexts. For example, metabolomic analysis of alfalfa roots identified naringenin chalcone as a key metabolite affected by o-coumaric acid stress. plos.org In another study on Citrus reticulata 'Chachi', metabolomics revealed high concentrations of naringenin chalcone in immature fruit, which were undetectable in later stages of development. oup.com Furthermore, metabolomic studies on human subjects have demonstrated the bioavailability of this compound from dietary sources like cherry tomatoes, by tracking its levels and those of its metabolites in plasma. imrpress.com
The integration of these omics technologies provides a powerful, multi-layered understanding of this compound's role in biological systems, from the genetic blueprint to the final metabolic output. mdpi.com
Nanotechnology Applications in this compound Delivery for Experimental Systems (e.g., cell culture, animal models)
The therapeutic potential of this compound and its related flavonoid, naringenin, is often limited by their poor water solubility and bioavailability. researchgate.net Nanotechnology offers promising solutions to overcome these challenges by encapsulating these compounds in various nanocarriers.
Nanoformulations for Enhanced Delivery: A variety of nanoformulations have been developed to improve the delivery of naringenin, the cyclized form of this compound. These include polymeric nanoparticles, micelles, liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanosuspensions, and nanoemulsions. nih.gov For instance, naringenin-loaded Eudragit E100 nanoparticles have shown enhanced cytotoxicity in colon cancer cells and improved tumor suppression in animal models compared to the free compound. mdpi.com Similarly, encapsulating naringenin in polymeric nanoparticles has been shown to increase its therapeutic effectiveness. frontiersin.org
Specific Applications in Experimental Models:
Cancer Research: In cancer studies, nanoformulations are used to increase the concentration of the active compound within tumor cells. For example, naringenin-loaded PLGA nanoparticles demonstrated increased cytotoxicity in pancreatic cancer cells. nih.gov In another study, co-delivery of curcumin (B1669340) and naringenin in dextran-coated magnetic nanoparticles acted as a radiosensitizer in HeLa cells, inhibiting cell proliferation and increasing apoptosis. nih.gov
Green Synthesis of Nanoparticles: this compound itself has been utilized in the green synthesis of metallic nanoparticles. It has proven to be an effective reducing and stabilizing agent in the production of gold, silver, and palladium nanoparticles. researchgate.netacs.orgnih.gov These flavonoid-conjugated nanomaterials have potential applications in various fields, including protein extraction. acs.orgnih.gov The mode of adsorption of this compound on the nanoparticle surface is a key determinant of their subsequent application. acs.org
The table below summarizes some of the nanoformulations developed for naringenin and their applications in experimental systems.
| Nanocarrier System | Application/Finding | Reference |
| Polymeric Nanoparticles | Enhanced bioavailability and cytotoxicity in cancer cells. | nih.govfrontiersin.org |
| Eudragit E100 Nanoparticles | Improved therapeutic efficacy in colon cancer models. | mdpi.com |
| Dextran-Coated Magnetic Nanoparticles | Radiosensitizer for cancer therapy. | nih.gov |
| Gold, Silver, Palladium Nanoparticles | This compound used as a reducing and stabilizing agent. | researchgate.netacs.orgnih.gov |
Synthetic Biology and Bioproduction of this compound Analogues
Synthetic biology offers powerful tools to engineer microorganisms for the production of this compound and its analogues, providing a sustainable and scalable alternative to plant extraction.
Metabolic Engineering of Microorganisms: The biosynthetic pathway for naringenin, the cyclized isomer of this compound, has been successfully engineered in various microorganisms like Escherichia coli and Saccharomyces cerevisiae. acs.orgnih.govfrontiersin.org This typically involves introducing the genes for key enzymes such as 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). acs.orgfrontiersin.org CHS is a critical enzyme that catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. frontiersin.orgacs.org
Strategies for Enhancing Production:
Enzyme Engineering: The activity of CHS can be a rate-limiting step. Protein engineering techniques, such as directed evolution, have been used to improve the catalytic efficiency of CHS, leading to increased production of the final product. nih.govacs.org For example, a mutant CHS with a 2.34-fold increase in activity was developed through directed evolution. nih.gov
Precursor Supply Optimization: The availability of precursors like malonyl-CoA is often a bottleneck. Metabolic engineering strategies, such as promoter engineering and inhibiting competing pathways, are employed to increase the intracellular pool of malonyl-CoA. acs.org
High-Throughput Screening: Biosensor-based high-throughput screening methods have been developed to rapidly screen large libraries of mutant enzymes or engineered strains for improved production. nih.govacs.org
Production of Analogues: The flexibility of synthetic biology platforms allows for the production of not just this compound but also its analogues. By feeding the engineered microbes with different precursor molecules or introducing additional modifying enzymes, a variety of flavonoids can be synthesized. acs.org
The table below highlights key enzymes and strategies used in the bioproduction of naringenin from this compound.
| Enzyme/Strategy | Function | Reference |
| Chalcone Synthase (CHS) | Catalyzes the formation of naringenin chalcone. | frontiersin.orgacs.org |
| 4-coumarate-CoA ligase (4CL) | Provides the p-coumaroyl-CoA precursor. | acs.orgfrontiersin.org |
| Chalcone Isomerase (CHI) | Catalyzes the cyclization of naringenin chalcone to naringenin. | frontiersin.org |
| Directed Evolution | Improves the catalytic efficiency of enzymes like CHS. | nih.govacs.org |
| Promoter Engineering | Optimizes the expression of key biosynthetic genes. | acs.org |
| High-Throughput Screening | Enables rapid selection of high-producing strains. | nih.govacs.org |
This compound in Multi-Compound Mechanistic Studies and Synergistic Interactions
The biological effects of this compound are not only a result of its individual activity but also its interactions with other compounds.
Synergistic and Antagonistic Effects: Studies have shown that this compound can exhibit both synergistic and antagonistic effects when combined with other antioxidants. For instance, in one study, the combination of this compound and ascorbic acid showed an antagonistic effect against the DPPH radical. conicet.gov.ar In contrast, fluorinated derivatives of chalcones have been shown to have synergistic effects with antibiotics. mdpi.com
Interactions in Complex Biological Systems: In the gut, dietary flavonoids like naringenin (the isomer of this compound) are metabolized by bacteria, leading to the formation of other bioactive compounds. biorxiv.org It is important to consider the potential for synergistic activation of cellular receptors by naringenin chalcone and its microbially derived metabolites. biorxiv.org For example, naringenin, naringenin chalcone, and the metabolite 3,4-dihydroxyphenylpropionic acid (34HPPA) may act together on receptors like the aryl hydrocarbon receptor (AhR). biorxiv.org
Role in Lignin (B12514952) Formation: Research has shown that naringenin chalcone, along with other flavonoids, can be incorporated into the lignin polymer in plants like papyrus (Cyperus papyrus). oup.com This indicates a complex interplay between flavonoid biosynthesis and lignin production.
Methodological Innovations and High-Throughput Screening in this compound Research
Advancements in analytical techniques and screening methods are accelerating research on this compound.
Advanced Analytical Techniques:
Mass Spectrometry-Based Methods: Techniques like electrospray ionization mass spectrometry (ESI-MS), collision-induced dissociation (CID), and infrared multiple-photon dissociation (IRMPD) spectroscopy are used for the direct discrimination and structural characterization of this compound and its isomer naringenin. ru.nlacs.org These methods are sensitive enough to identify these compounds in complex biological extracts, such as those from tomatoes and grapefruits. ru.nlacs.org
Metabolic Control Analysis: Computational models and simulations, such as metabolic control analysis, are used to understand the dynamics of the naringenin chalcone biosynthetic pathway and to predict how to maximize its production. journalcjast.com
High-Throughput Screening (HTS):
Biosensor-Guided Screening: The development of biosensors for naringenin has enabled high-throughput screening of engineered enzymes and microbial strains. nih.govacs.org These biosensors typically link the concentration of the target molecule to a measurable output, such as a color change or fluorescence, allowing for the rapid screening of thousands of variants. researchgate.netnih.gov
Riboswitch-Based Screening: Synthetic riboswitches that can sense naringenin have been used to guide the engineering of CHS and optimize metabolic flux for enhanced flavonoid production. nih.gov This approach has led to significant increases in the production of naringenin in engineered microbes. researchgate.net
The table below lists some of the innovative methods used in this compound research.
| Method | Application | Reference |
| ESI-MS, CID, IRMPD | Structural elucidation and isomeric discrimination. | ru.nlacs.org |
| Metabolic Control Analysis | Simulation and optimization of biosynthetic pathways. | journalcjast.com |
| Biosensor-Guided HTS | Rapid screening of engineered enzymes and strains. | nih.govacs.org |
| Riboswitch-Based HTS | Engineering of CHS and optimization of metabolic flux. | nih.gov |
| Color Reaction-Based HTS | Screening for high-producing microbial strains. | researchgate.netnih.gov |
Q & A
Q. How is naringin chalcone structurally distinguished from related flavonoids like naringenin or naringin?
this compound is characterized by its open-chain chalcone structure (C6-C3-C6 backbone) with a hydroxylation pattern distinct from its cyclic derivatives. Differentiation requires advanced analytical techniques:
- UV-Vis spectroscopy : Chalcones exhibit strong absorption at ~365 nm due to conjugated double bonds .
- NMR analysis : The α,β-unsaturated ketone system in chalcones shows distinct proton coupling patterns (e.g., J = 15–16 Hz for trans-configured Hα and Hβ) absent in flavanones like naringenin .
- Mass spectrometry : Molecular ion peaks at m/z 274 [M+H]+ for this compound vs. m/z 580 for naringin (glucosylated derivative) .
Q. What are the standard methodologies for isolating this compound from plant sources?
Isolation involves:
- Solvent extraction : Ethanol/water (70:30 v/v) to preserve labile chalcone structures .
- Chromatographic separation :
Q. How is this compound quantified in complex biological matrices?
Quantification requires:
- HPLC-DAD/MS : Retention time alignment with pure standards and selective ion monitoring (SIM) for chalcone-specific fragments .
- Calibration curves : Linear range 0.1–100 µg/mL, R² ≥ 0.998 .
- Recovery validation : Spike-and-recovery tests in plant extracts (85–110% recovery) to account for matrix effects .
Advanced Research Questions
Q. How do conflicting reports on this compound’s bioactivity (e.g., anti-inflammatory vs. pro-oxidant effects) arise, and how can these contradictions be resolved?
Discrepancies stem from:
- Dose-dependent biphasic effects : Anti-inflammatory at 10–50 µM vs. pro-oxidant at >100 µM due to redox cycling .
- Cell-type specificity : Differential expression of Nrf2/NF-κB pathways in macrophages vs. epithelial cells .
- Experimental design flaws : Lack of stabilization in cell culture media (e.g., rapid chalcone degradation in RPMI at pH 7.4) . Resolution strategies :
- Pharmacokinetic profiling : Monitor chalcone stability and metabolites (e.g., glucuronidated derivatives) .
- Multi-omics integration : Correlate transcriptomic responses (RNA-seq) with metabolomic shifts (LC-MS) .
Q. What experimental challenges arise in studying this compound’s role in flavonoid biosynthesis pathways?
Key challenges include:
- Transient intermediate status : Rapid isomerization to naringenin by chalcone isomerase (CHI), requiring enzyme inhibition (e.g., 2 mM phloretin) to accumulate chalcone .
- Gene family redundancy : Multiple chalcone synthase (CHS) isoforms with substrate promiscuity (e.g., CHS1 vs. CHS2 in Drynaria roosii) .
- Spatiotemporal regulation : Tissue-specific expression of UDP-glycosyltransferases (UGTs) that stabilize chalcone via glycosylation .
Q. How can researchers optimize heterologous biosynthesis of this compound in microbial systems?
Optimization strategies:
- Enzyme engineering : Directed evolution of CHS for enhanced caffeoyl-CoA conversion (kcat/Km improvement via saturation mutagenesis) .
- Co-culture systems : Pair E. coli expressing CHS with S. cerevisiae for glycosylation (UGT78D1 overexpression) .
- Process parameters :
- Maintain pH 5.0 to stabilize chalcone .
- Two-phase fermentation (aqueous/organic) to mitigate product inhibition .
Data Analysis and Interpretation
Q. How should researchers address inconsistencies in reported chalcone-enzyme binding affinities (e.g., CHI vs. UGT interactions)?
- Molecular docking validation : Compare chalcone’s binding pose in CHI (PDB: 1EYQ) vs. UGT78D1 (AlphaFold model) using AutoDock Vina .
- Kinetic assays : Measure IC50 shifts under varying redox conditions (chalcone’s quinone formation alters binding) .
- Statistical rigor : Use Bayesian modeling to account for enzyme batch variability (Widehat > 0.9) .
Q. What computational tools are recommended for predicting this compound’s metabolic fate in mammalian systems?
- ADMET prediction : SwissADME for bioavailability (TPSA = 90 Ų, LogP = 2.1) .
- CYP450 interaction : GLIDE docking with CYP3A4 (PDB: 5WGE) to identify oxidation sites .
- Network pharmacology : Cytoscape integration of chalcone-protein interactomes (STRING DB) to map polypharmacology .
Tables
Table 1. Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Optimal pH | Inhibitors |
|---|---|---|---|
| CHS | Condenses 4-coumaroyl-CoA + malonyl-CoA | 8.0 | Naringenin (feedback inhibition) |
| CHI | Isomerizes chalcone → flavanone | 7.5 | Phloretin (competitive) |
| UGT78D1 | Glycosylates chalcone at C-7 | 6.8 | UDP (substrate depletion) |
Table 2. Conflicting Bioactivity Studies
| Study | Model System | Concentration | Observed Effect | Proposed Mechanism |
|---|---|---|---|---|
| A (2022) | RAW264.7 macrophages | 20 µM | Anti-inflammatory (NF-κB inhibition) | IκBα stabilization |
| B (2023) | HepG2 cells | 100 µM | Pro-oxidant (ROS ↑ 300%) | NADPH oxidase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
